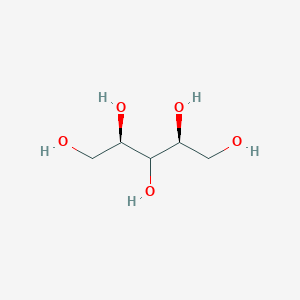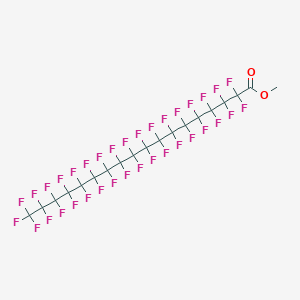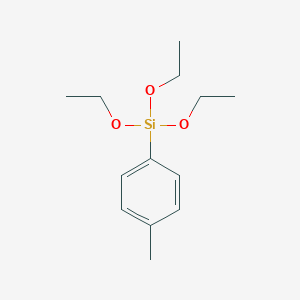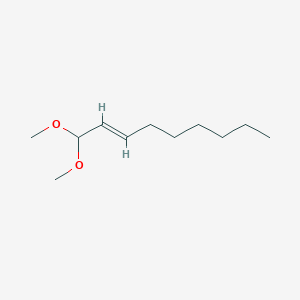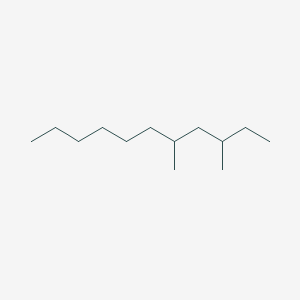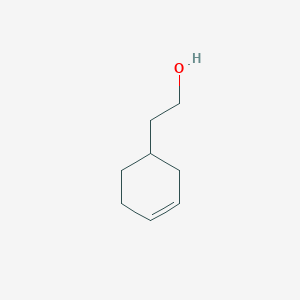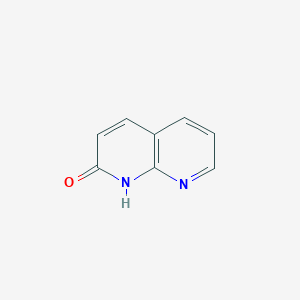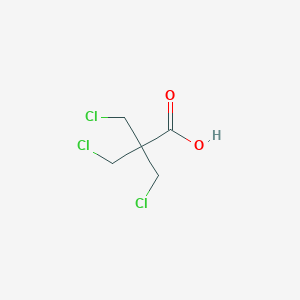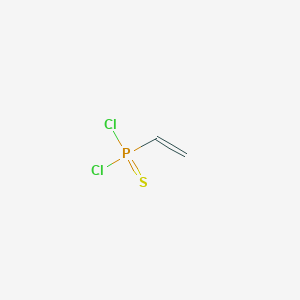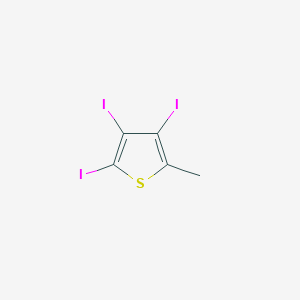
5,6-Dichloroisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloroisoindoline is a chemical compound that belongs to the isoindoline family. It is a heterocyclic compound that contains two chlorine atoms and a nitrogen atom in its structure. The compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 5,6-Dichloroisoindoline involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
5,6-Dichloroisoindoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.
実験室実験の利点と制限
The advantages of using 5,6-Dichloroisoindoline in lab experiments include its potent anticancer activity, its ability to overcome multidrug resistance, and its relatively simple synthesis method. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
将来の方向性
There are several future directions for research on 5,6-Dichloroisoindoline. One potential avenue is to explore the compound's activity against other types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets. Another potential direction for research is to explore the compound's activity against other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis method of the compound to improve its yield and purity.
In conclusion, 5,6-Dichloroisoindoline is a promising compound with potent anticancer activity and a range of potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and to identify potential molecular targets. With continued research, 5,6-Dichloroisoindoline has the potential to become a valuable tool in the fight against cancer and other diseases.
合成法
The synthesis of 5,6-Dichloroisoindoline involves the reaction of 2,3-dichlorophenyl isocyanate with aniline in the presence of a base catalyst. The reaction proceeds through an isocyanate intermediate, which undergoes nucleophilic attack by the aniline to form the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters.
科学的研究の応用
5,6-Dichloroisoindoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action of the compound involves inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5,6-Dichloroisoindoline has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for combination therapy.
特性
CAS番号 |
15997-90-7 |
|---|---|
製品名 |
5,6-Dichloroisoindoline |
分子式 |
C8H7Cl2N |
分子量 |
188.05 g/mol |
IUPAC名 |
5,6-dichloro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7Cl2N/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2 |
InChIキー |
JLALYYJPNQCWDM-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
正規SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




